4,7-dibromo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a fused ring system containing a pyrrole and pyridine ring. It has a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 .
Synthesis Analysis
The synthesis of this compound involves aromatic nucleophilic substitution, where new compounds were synthesized using different nucleophiles such as alcohols, amines, and thiols . The yield of the reaction was found to be 25% .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to a pyridine ring. The InChI key for this compound is YGGJWPDZPZHYBA-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound shows versatility and selectivity towards aromatic nucleophilic substitution . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : The compound has been used to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragments and 4-spiro-frameworks using methods developed for this purpose (Vilches-Herrera et al., 2013).
Building Blocks for Substituted Derivatives : It serves as a versatile building block for synthesizing substituted 7-azaindole derivatives, achieved through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Electronic Structure Analysis : Studies on 4-chloro-1H-pyrrolo[2,3-b]pyridine have provided insights into the charge density distribution, bonding scheme, and electronic structure of related compounds (Hazra et al., 2012).
Preparation and Reactivity Studies : Research has focused on the preparation of derivatives like 4-fluoro-1H-pyrrolo[2,3-b]pyridine, investigating various synthetic routes (Thibault et al., 2003).
Biological and Pharmacological Research
Analgesic and Sedative Agents : Derivatives of pyrrolo[3,4-c]pyridine, a structural isomer, have been extensively studied for their potential as analgesic and sedative agents, and for treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).
Anticancer Activity : Certain pyrrolyl-pyridine heterocyclic compounds, related to 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine, have shown promising anticancer activity, particularly against human cervical and breast cancer cell lines (Mallisetty et al., 2023).
Auxin Physiology : The compound 1H-pyrrolo[2,3-b]pyridine-3-acetic acid, structurally related to this compound, has been studied as a molecular probe in auxin physiology due to its similarity to natural plant growth hormones (Antolić et al., 2000).
Materials Science and Electronics
Semiconducting Materials : Research on nitrogen-embedded small molecules derived from pyrrolo[2,3-b]pyridine derivatives has explored their application in semiconducting materials, focusing on electrochemical properties and carrier transport characteristics (Zhou et al., 2019).
Fluorescent Properties : The synthesis and study of fluorescent pyrrolo[3,4-c]pyridine derivatives, another structural isomer, have implications for potential physiological applications due to their promising fluorescent properties (Ershov et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to have efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.
Mode of Action
It’s worth noting that similar compounds have shown to interact with targets that lead to a reduction in blood glucose levels .
Biochemical Pathways
, compounds with similar structures have been associated with the regulation of blood glucose levels. This suggests a potential impact on pathways related to glucose metabolism.
Result of Action
Similar compounds have demonstrated a reduction in blood glucose levels , indicating a potential therapeutic effect in conditions such as diabetes.
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4,7-dibromo-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJWPDZPZHYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696616 | |
Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
619331-71-4 | |
Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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